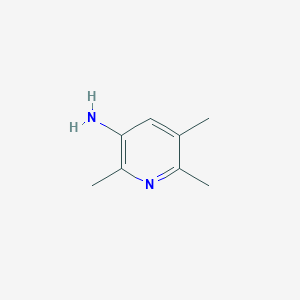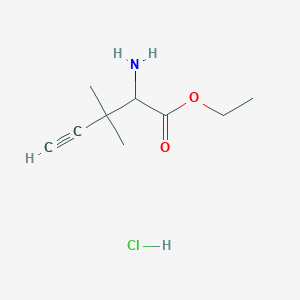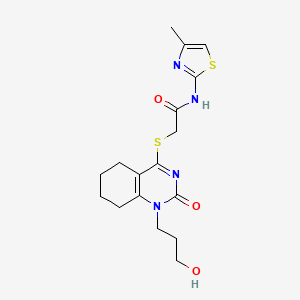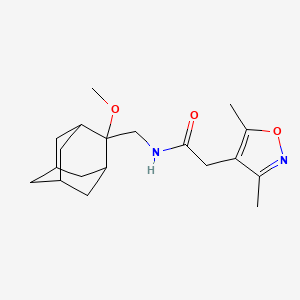
2,5,6-Trimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethylpyridin-3-amine, also known as TMPA, is a heterocyclic organic compound that has gained attention in scientific research due to its unique chemical properties. TMPA is a derivative of pyridine and is used in various fields of research, including pharmaceuticals, agrochemicals, and material science.
Aplicaciones Científicas De Investigación
2,5,6-Trimethylpyridin-3-amine has been used in various fields of scientific research, including pharmaceuticals, agrochemicals, and material science. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as an anti-inflammatory and analgesic agent. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as a pesticide. In material science, 2,5,6-Trimethylpyridin-3-amine has been studied for its potential use as a ligand in metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of 2,5,6-Trimethylpyridin-3-amine is not fully understood, but it is believed to act as a ligand for certain receptors in the body. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been shown to inhibit the activity of certain enzymes in pests, leading to their death.
Biochemical and Physiological Effects:
2,5,6-Trimethylpyridin-3-amine has been shown to have anti-inflammatory and analgesic effects in animal models. In one study, 2,5,6-Trimethylpyridin-3-amine was shown to reduce the production of pro-inflammatory cytokines in rats with induced arthritis. In another study, 2,5,6-Trimethylpyridin-3-amine was shown to reduce the pain response in mice with induced neuropathic pain. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine has been shown to have insecticidal effects on several pests, including aphids and whiteflies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5,6-Trimethylpyridin-3-amine in lab experiments is its relatively low cost and easy synthesis. Another advantage is its stability under normal laboratory conditions. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5,6-Trimethylpyridin-3-amine. In pharmaceutical research, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as an anti-inflammatory and analgesic agent. In agrochemical research, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as a pesticide. In material science, 2,5,6-Trimethylpyridin-3-amine could be further studied for its potential use as a ligand in metal-organic frameworks. Additionally, the mechanism of action of 2,5,6-Trimethylpyridin-3-amine could be further elucidated to better understand its effects on the body.
Métodos De Síntesis
2,5,6-Trimethylpyridin-3-amine can be synthesized by several methods, including the reaction of 2,6-dimethylpyridine with formaldehyde and ammonia, or the reaction of 2,6-dimethylpyridine with methylamine and formaldehyde. The former method yields 2,5,6-Trimethylpyridin-3-amine with a yield of 70-80%, while the latter method yields 2,5,6-Trimethylpyridin-3-amine with a yield of 80-85%. The purity of the final product can be increased by recrystallization.
Propiedades
IUPAC Name |
2,5,6-trimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNDKMSILLWOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethylpyridin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2812202.png)
![(S)-3-[1-(4-Methoxybenzenesulfonyl)-(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]-1,1'-binaphthalene-2,2'-diyl Hydrogen Phosphate](/img/structure/B2812204.png)
![N-(4-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2812205.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2812206.png)
![3-Benzyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B2812207.png)

![2-Amino-4-(3-bromo-4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2812209.png)

![4-Methoxy-3-[(1-methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2812211.png)

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2812219.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2812220.png)
![2,4,6-trimethyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2812221.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2812222.png)